molecular formula C7H6ClN3O4S2 B563627 Chlorothiazide-13C,15N2 CAS No. 1189440-79-6

Chlorothiazide-13C,15N2

Cat. No. B563627
CAS RN: 1189440-79-6
M. Wt: 298.691
InChI Key: JBMKAUGHUNFTOL-FWIHXHLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorothiazide-13C,15N2 is the 13C and 15N labeled Chlorothiazide . It is an orally active diuretic and anti-hypertensive agent . It is used to treat hypertension and edema in congestive heart failure, hepatic cirrhosis, and corticosteroid and estrogen therapy .


Synthesis Analysis

The synthesis of Chlorothiazide-13C,15N2 involves the incorporation of stable heavy isotopes of carbon and nitrogen into the drug molecule . This is largely done as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of Chlorothiazide-13C,15N2 is C6(13C)H6ClN(15N)2O4S2 . Its molecular weight is 298.70 .


Physical And Chemical Properties Analysis

Chlorothiazide-13C,15N2 is a pale yellow solid . It has a melting point of over 300 °C (dec.) . It is sparingly soluble in DMSO and Methanol .

Scientific Research Applications

  • Synthesis and Labeling : A study focused on the synthesis of 13C,15N2 doubly labeled compounds using Chlorothiazide-13C,15N2 as a raw material. This process achieved high yields and purity, emphasizing its utility in producing labeled compounds for various applications (Li Jie, 2010).

  • Metabolism and Excretion Studies : Research using Chlorothiazide tagged with radioactive carbon (C14) in humans has been conducted to understand the metabolism and excretion of Chlorothiazide in pharmacologic doses, particularly in hypertension and water retention treatments (Brettell, Aikawa, & Gordon, 1960).

  • Pharmacological Efficacy : Clinical studies have examined Chlorothiazide's effectiveness in treating various conditions like hypertension, renal disease, and fluid retention. Its ability to block sodium and chloride reabsorption in the renal tubule is particularly noted (Schreiner, 1958).

  • Environmental Impact : A study investigated the degradation of Chlorothiazide in aqueous solutions, emphasizing its environmental impact, especially considering its use in treating hypertension (Taieb, Naimi, & Bellakhal, 2018).

  • Combination with Other Drugs : Research has explored the combination of Chlorothiazide with other drugs, like spironolactone, to augment its diuretic potency and reduce potassium loss (Ogden, Scherr, Spritz, & Rubin, 1961).

  • Structural and Physical Properties : Studies have been conducted to understand the high-pressure structural behavior of Chlorothiazide, which is significant for its pharmaceutical formulation and stability (Oswald, Lennie, Pulham, & Shankland, 2010).

  • Mass Spectrometric Analysis : The mass spectrometric behavior of Chlorothiazide and related thiazide-based diuretics has been analyzed, which is crucial for understanding its chemical properties and for developing analytical methods (Thevis, Schmickler, & Schänzert, 2002).

Mechanism of Action

Target of Action

Chlorothiazide-13C,15N2, a labeled variant of Chlorothiazide, primarily targets the Na-Cl cotransporter in the early distal tubules of the kidneys . This cotransporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .

Mode of Action

Chlorothiazide-13C,15N2 inhibits the active reabsorption of chloride, and consequently sodium, at the early distal tubule via the Na-Cl cotransporter . This inhibition leads to an increase in the excretion of sodium, chloride, and water . This diuretic effect is the primary mode of action of Chlorothiazide-13C,15N2 .

Biochemical Pathways

The inhibition of the Na-Cl cotransporter disrupts the normal electrolyte balance in the body. This disruption leads to increased water loss (diuresis), loss of potassium, and an increase in serum uric acid . These changes can affect various biochemical pathways, including those involved in fluid balance and blood pressure regulation .

Pharmacokinetics

The pharmacokinetic properties of Chlorothiazide-13C,15N2 are likely similar to those of Chlorothiazide. The onset of diuretic action occurs within 2 hours of oral administration, with peak effects observed around 4 hours . The duration of the diuretic action is approximately 6 to 12 hours . The half-life elimination of Chlorothiazide is between 45 to 120 minutes .

Result of Action

The primary result of Chlorothiazide-13C,15N2 action is diuresis, or increased urine production, due to the inhibition of sodium and chloride reabsorption . This leads to a decrease in fluid volume, which can help lower blood pressure and reduce edema . Additionally, the loss of potassium and increase in serum uric acid can have various effects on cellular function and metabolism .

Safety and Hazards

Chlorothiazide-13C,15N2 may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-(15N)sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-3H,(H,10,11)(H2,9,12,13)/i3+1,9+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMKAUGHUNFTOL-FWIHXHLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)[15NH2])S(=O)(=O)[15N]=[13CH]N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675760
Record name 6-Chloro-1,1-dioxo(3-~13~C,2-~15~N)-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-7-(~15~N)sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189440-79-6
Record name 6-Chloro-1,1-dioxo(3-~13~C,2-~15~N)-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-7-(~15~N)sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.